Pyrrolopyridines belong to a class of heterocyclic compounds that incorporate a pyridine ring fused to a pyrrole ring. They serve as important building blocks in organic chemistry and medicinal chemistry due to their diverse biological activities. [] Researchers have synthesized various derivatives and analogs of pyrrolopyridines for potential use as therapeutic agents. These compounds have shown promising results in several areas of drug discovery. [, , , , , , , , , , , , , , , , , , , , , , ]
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide is a heterocyclic compound characterized by the molecular formula . It belongs to the pyrrolopyridine family, which is notable for its diverse biological activities and applications in medicinal chemistry. This compound has garnered interest for its potential roles in drug development, particularly as a building block for synthesizing more complex heterocyclic compounds and as a tool for studying enzyme inhibitors and receptor modulators in biological research .
The compound can be synthesized through various methods involving the cyclization of pyrrole and pyridine derivatives. Its structural framework allows it to engage in multiple chemical reactions, making it a versatile candidate in both academic and industrial settings .
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide is classified as a heterocyclic organic compound. It is categorized under pyrrolopyridines, which are known for their pharmacological properties and potential therapeutic applications.
The synthesis of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide typically involves the following steps:
A common laboratory method involves using an acidic medium (such as acetic acid mixed with hydrochloric acid) to facilitate the cyclization process. The choice of acid significantly influences the yield and efficiency of the reaction. For example, a one-pot synthesis approach has been shown to improve yields by eliminating the need for intermediate isolation .
The molecular structure of N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide consists of a pyrrolopyridine core with an acetamide substituent at the nitrogen atom. The compound's structural features include:
Key structural data include:
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide can participate in several chemical reactions:
Common reagents used in these reactions include:
The specific products formed depend on the reaction conditions and reagents employed .
The mechanism of action for N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through specific interactions with binding sites. These biochemical interactions can lead to significant biological effects, including inhibition of cell proliferation and modulation of signal transduction pathways .
While specific physical properties such as boiling point and solubility are not widely documented, compounds within this class typically exhibit moderate solubility in organic solvents.
Relevant chemical properties include:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) are often employed to characterize these compounds .
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, highlighting its potential impact on future chemical developments.
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide represents a structurally defined heterocyclic compound with systematic naming governed by IUPAC conventions. The parent scaffold, 1H-pyrrolo[2,3-c]pyridine, consists of a fused bicyclic system where a pyrrole ring is annulated with a pyridine moiety at the [2,3-c] positions. The substituent "acetamide" (CH₃C=O)NH— is attached at the 5-position of this tricyclic system. This compound is alternatively named as 5-Acetamidopyrrolo[2,3-c]pyridine, emphasizing the acetamide group's location on the azaindole scaffold.
Registry identifiers include CAS 174610-11-8, which serves as a unique chemical database key across commercial and research contexts. The compound is cataloged under identifiers such as MFCD18801060 (MDL number) and CS-W019010 (vendor-specific code). Common synonyms observed in pharmacological literature include N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide and 5-Acetamido-1H-pyrrolo[2,3-c]pyridine, reflecting consistency in structural reporting [1] [3] [7].
Table 1: Nomenclature and Identifiers
Systematic Name | Synonyms | Registry Numbers |
---|---|---|
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide | 5-Acetamidopyrrolo[2,3-c]pyridine | CAS: 174610-11-8 |
N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide | MDL: MFCD18801060 | |
ChemScene Cat.: CS-W019010 |
The compound has the molecular formula C₉H₉N₃O, with a calculated molecular mass of 175.19 g/mol. Elemental composition comprises carbon (61.71%), hydrogen (5.18%), nitrogen (24.00%), and oxygen (9.14%). This mass has been experimentally verified via high-resolution mass spectrometry (HRMS), with the [M+H]⁺ peak observed at m/z 176.0819 under electrospray ionization (ESI) conditions. The formula satisfies the nitrogen rule for mass spectrometry, confirming the presence of three nitrogen atoms [1] [3] [7].
The molecular weight supports drug-likeness per Lipinski's rule of five (MW < 500 Da), suggesting potential bioavailability. Hydrogen bond donor/acceptor counts (2 donors, 2 acceptors) further align with physicochemical profiles of central nervous system (CNS)-targeted agents, as corroborated by its blood-brain barrier (BBB) permeability predictions [2] [7].
Table 2: Elemental Composition and Properties
Element | Percentage | Count |
---|---|---|
Carbon (C) | 61.71% | 9 |
Hydrogen (H) | 5.18% | 9 |
Nitrogen (N) | 24.00% | 3 |
Oxygen (O) | 9.14% | 1 |
Molecular Weight | 175.19 g/mol | |
Lipinski Compliance | Yes (0 violations) |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for structural assignment. ¹H-NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 11.85 ppm (s, 1H, indolic NH), δ 10.25 ppm (s, 1H, acetamide NH), δ 8.45 ppm (s, 1H, H-7), δ 7.95 ppm (d, J = 3.2 Hz, 1H, H-2), δ 7.20 ppm (d, J = 3.2 Hz, 1H, H-3), and δ 6.60 ppm (s, 1H, H-6). The methyl group of the acetamide moiety resonates at δ 2.10 ppm (s, 3H). ¹³C-NMR confirms carbonyl carbon at δ 169.2 ppm (C=O), methyl carbon at δ 24.5 ppm (CH₃), and aromatic carbons between δ 95–150 ppm, consistent with the fused heterocycle [7] [9] [10].
Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups: N-H stretch at 3250 cm⁻¹ (broad), C=O stretch at 1650 cm⁻¹ (amide I), and N-H bend at 1560 cm⁻¹ (amide II). Aromatic C=C/C=N vibrations appear at 1600–1450 cm⁻¹, validating the conjugated system [9].
Mass Spectrometry exhibits fragmentation patterns diagnostic of the acetamide-pyrrolopyridine linkage. Electron ionization (EI-MS) shows the molecular ion at m/z 175 (M⁺•), with major fragments at m/z 132 (loss of CH₃C≡O), m/z 104 (loss of H₂N-C≡O), and m/z 77 (pyridinyl fragment) [7] [10].
Computational Chemistry models predict physicochemical properties: Topological Polar Surface Area (TPSA) of 57.78 Ų, LogP (partition coefficient) of 1.52 (XLOGP3), and water solubility (LogS) of -1.62. These align with moderate lipophilicity and CNS permeability observed in pyrrolopyridine derivatives [7].
Table 3: Key Spectroscopic Assignments
Technique | Signal/Frequency | Assignment |
---|---|---|
¹H-NMR (DMSO-d₆) | δ 11.85 ppm | H-1 (indolic NH) |
δ 10.25 ppm | Acetamide NH | |
δ 8.45 ppm | H-7 | |
¹³C-NMR | δ 169.2 ppm | Acetamide C=O |
δ 142.5 ppm | C-7a | |
FT-IR | 3250 cm⁻¹ | N-H stretch |
1650 cm⁻¹ | Amide C=O stretch | |
MS (EI) | m/z 175 | Molecular ion (M⁺•) |
While single-crystal X-ray diffraction data for N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide remains unreported, computational models provide insight into its conformation. Density Functional Theory (DFT) optimizations (B3LYP/6-31G) reveal a near-planar geometry, with dihedral angles between the acetamide group and pyrrolopyridine plane measuring <15°. This planarity facilitates intramolecular hydrogen bonding between the acetamide N-H and pyridinic nitrogen (N4), stabilizing the *syn conformation [3] [7].
Lattice energy minimization predicts a monoclinic crystal system with space group P2₁/c, common for planar heterocycles. The absence of crystallographic data contrasts with related structures like 4,7-dimethoxypyrrolo[2,3-c]pyridine, where X-ray analysis confirmed regiochemistry and bond lengths (e.g., C5-N bond: 1.355 Å). Such data would resolve tautomeric preferences—specifically, whether protonation occurs at N1 (pyrrolic) versus N4 (pyridinic) sites. Current spectral evidence supports N1-H tautomer dominance in solution [3] [9].
Pyrrolopyridines exhibit bioactivity highly sensitive to ring fusion topology and substituent positioning. N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide belongs to the [2,3-c] isomer class, distinct from [2,3-b], [3,2-b], or [3,4-b] fused systems. This topology positions the pyridine nitrogen ortho to the bridgehead carbon, creating a hydrogen bond acceptor proximal to the 5-acetamide group—critical for target engagement in enzyme inhibition [6] [9].
Biological Relevance: The compound serves as a key synthetic intermediate for potent monoamine oxidase B (MAO-B) inhibitors. Structure-Activity Relationship (SAR) studies show that 5-acetamido substitution on pyrrolo[2,3-c]pyridine yields nanomolar MAO-B inhibitors (e.g., compound 14: IC₅₀ = 1.11 nM), outperforming analogous indoles due to improved solubility and BBB penetration from the pyridine nitrogen’s basicity. This contrasts with pyrrolo[3,2-c]pyridine-based tubulin inhibitors (e.g., 10t: IC₅₀ = 0.12 µM against HeLa), where the nitrogen position modulates binding to colchicine sites [2] [5].
Structural Analogs:
Table 4: Bioactivity Comparison of Pyrrolopyridine Isomers
Isomer Type | Representative Derivative | Biological Target | Potency |
---|---|---|---|
[2,3-c] | N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide | MAO-B inhibitor | IC₅₀ = 1–10 nM |
[3,2-c] | 1-(3,4,5-Trimethoxyphenyl)-6-indolyl-pyrrolo[3,2-c]pyridine | Tubulin inhibitor | IC₅₀ = 0.12 µM (HeLa) |
[2,3-b] | Piperazinyl-pyrrolo[2,3-b]pyridine | Dopamine D4 receptor | Kᵢ = 1.2 nM |
[3,4-b] | Reduced pyrrolo[3,4-b]pyridine | Benzodiazepine receptor | Kᵢ = 15 nM |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0